2-hydroxy-N'-{(1E)-1-[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]ethyl}benzohydrazide
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Overview
Description
2-HYDROXY-N’-{1-[(3E)-1-(2-METHOXYETHYL)-4,5-DIOXO-2-PHENYLPYRROLIDIN-3-YLIDENE]ETHYL}BENZOHYDRAZIDE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzohydrazide moiety, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N’-{1-[(3E)-1-(2-METHOXYETHYL)-4,5-DIOXO-2-PHENYLPYRROLIDIN-3-YLIDENE]ETHYL}BENZOHYDRAZIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring through a cyclization reaction. Subsequent steps involve the introduction of the benzohydrazide moiety and the methoxyethyl group under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N’-{1-[(3E)-1-(2-METHOXYETHYL)-4,5-DIOXO-2-PHENYLPYRROLIDIN-3-YLIDENE]ETHYL}BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and protective groups (e.g., acetyl, benzyl) to ensure the stability of the intermediate products. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to various substituted derivatives with different functional groups.
Scientific Research Applications
2-HYDROXY-N’-{1-[(3E)-1-(2-METHOXYETHYL)-4,5-DIOXO-2-PHENYLPYRROLIDIN-3-YLIDENE]ETHYL}BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-HYDROXY-N’-{1-[(3E)-1-(2-METHOXYETHYL)-4,5-DIOXO-2-PHENYLPYRROLIDIN-3-YLIDENE]ETHYL}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, benzohydrazides, and methoxyethyl-substituted molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
2-HYDROXY-N’-{1-[(3E)-1-(2-METHOXYETHYL)-4,5-DIOXO-2-PHENYLPYRROLIDIN-3-YLIDENE]ETHYL}BENZOHYDRAZIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C22H23N3O5 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-hydroxy-N'-[(1E)-1-[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]ethyl]benzohydrazide |
InChI |
InChI=1S/C22H23N3O5/c1-14(23-24-21(28)16-10-6-7-11-17(16)26)18-19(15-8-4-3-5-9-15)25(12-13-30-2)22(29)20(18)27/h3-11,19,23,26H,12-13H2,1-2H3,(H,24,28)/b18-14+ |
InChI Key |
HSIHQEWYENZATH-NBVRZTHBSA-N |
Isomeric SMILES |
C/C(=C\1/C(N(C(=O)C1=O)CCOC)C2=CC=CC=C2)/NNC(=O)C3=CC=CC=C3O |
Canonical SMILES |
CC(=C1C(N(C(=O)C1=O)CCOC)C2=CC=CC=C2)NNC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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